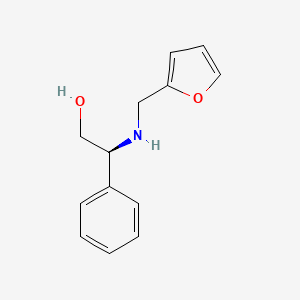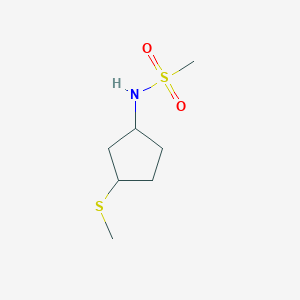![molecular formula C8H15N5OS B6629067 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)
3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol, also known as DMSTB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSTB is a derivative of 2-mercaptobenzothiazole, which is a common building block for many organic compounds.
Wirkmechanismus
The mechanism of action of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has not been fully elucidated. However, it is believed that this compound acts as a nucleophile and can form covalent bonds with various biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, this compound has been investigated for its potential as an antioxidant and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol in lab experiments is its ease of synthesis. This compound can be synthesized in a few steps from readily available starting materials. In addition, this compound has shown promising results in various experiments, which makes it a potential candidate for further investigation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol. One potential direction is the investigation of this compound as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound and its efficacy in vivo. Another potential direction is the investigation of this compound as a potential antimicrobial agent. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Finally, this compound can be used as a building block for the synthesis of various organic materials, and further studies are needed to investigate its potential applications in materials science.
Synthesemethoden
The synthesis of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol involves the reaction of 2-mercaptobenzothiazole with 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol has been extensively studied for its potential applications in various fields such as materials science, catalysis, and medicinal chemistry. This compound has been used as a ligand in the synthesis of metal complexes that have shown promising catalytic activity in various reactions. This compound has also been used as a building block for the synthesis of organic materials such as polymers and dendrimers. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
3-[(4,6-diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5OS/c1-4(14)5(2)15-3-6-11-7(9)13-8(10)12-6/h4-5,14H,3H2,1-2H3,(H4,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMHUORICGYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)SCC1=NC(=NC(=N1)N)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)


![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)


![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)

